Product packaging for 5,9-Methanoimidazo[1,5-D][1,4]oxazepine(Cat. No.:CAS No. 429676-65-3)

5,9-Methanoimidazo[1,5-D][1,4]oxazepine

Cat. No.: B12582410
CAS No.: 429676-65-3
M. Wt: 146.15 g/mol
InChI Key: FFBSHUURUQJOOP-UHFFFAOYSA-N
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Description

5,9-Methanoimidazo[1,5-D][1,4]oxazepine is a complex polycyclic compound featuring a fused imidazo-oxazepine structure, which is of significant interest in medicinal chemistry and pharmaceutical research . Compounds within this structural class are frequently investigated for their potential biological activity, particularly targeting the nervous system . Tetrahydroimidazo[1,5-d][1,4]oxazepine derivatives, a closely related scaffold, have been described in patent literature for their potential application in treating disorders of the nervous system, including neurodegenerative diseases . This suggests that this compound may serve as a valuable intermediate or precursor in the synthesis of novel active pharmaceutical ingredients (APIs) or as a key scaffold in drug discovery programs aimed at neurological targets . As a supplier of fine chemicals, we provide this compound to support such innovative research and development efforts. It is supplied with a Certificate of Analysis to ensure identity and purity, and it is important for researchers to note that this product is strictly for Research Use Only and is not intended for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B12582410 5,9-Methanoimidazo[1,5-D][1,4]oxazepine CAS No. 429676-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

429676-65-3

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

9-oxa-2,4-diazatricyclo[5.3.1.02,6]undeca-1(10),3,5,7-tetraene

InChI

InChI=1S/C8H6N2O/c1-6-3-11-4-7(1)10-5-9-2-8(6)10/h2-5H,1H2

InChI Key

FFBSHUURUQJOOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=COC=C1N3C2=CN=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine and Its Analogs

Retrosynthetic Analysis of the 5,9-Methanoimidazo[1,5-a]acs.orgnih.govoxazepine Scaffold

A logical retrosynthetic analysis is paramount in designing a viable synthetic pathway towards the target molecule. The complexity of the 5,9-methano-bridged structure necessitates a careful consideration of key bond disconnections.

The core tricyclic system of imidazo[1,5-a] acs.orgnih.govoxazepine can be deconstructed through several strategic disconnections. A primary approach involves the disconnection of the oxazepine ring. For instance, a 7-exo-dig cyclization of an appropriately substituted benzimidazole (B57391) precursor bearing a propargyl ether moiety has been demonstrated as a viable method for constructing the fused 1,4-benzoxazepine (B8686809) ring system. nih.gov This suggests that a key intermediate for the synthesis of the non-benzannulated core would be a suitably functionalized imidazole (B134444) with a side chain amenable to intramolecular cyclization.

Another plausible disconnection strategy for the imidazo[1,5-a] acs.orgnih.govoxazepine core is based on the Ritter-type reaction. This reaction has been successfully employed in the synthesis of imidazo[1,5-a]pyridine (B1214698) and benzazepine analogs. nih.gov This approach would involve the generation of a key nitrilium ion intermediate from a precursor containing a hydroxyl group and a nitrile, followed by an intramolecular cyclization onto the imidazole ring.

The formation of the C5-C9 methano bridge is arguably the most challenging aspect of the synthesis. Two primary retrosynthetic strategies can be envisioned:

Intramolecular Cyclization: This approach involves the formation of the bridge at a late stage of the synthesis from a pre-formed imidazo[1,5-a] acs.orgnih.govoxazepine system. This would require the presence of two reactive functional groups at the C5 and C9 positions that can be induced to form a one-carbon bridge. While conceptually straightforward, achieving the correct stereochemistry and regioselectivity can be challenging due to the conformational constraints of the seven-membered ring. Transition-metal-catalyzed intramolecular cyclizations are a powerful tool for the formation of medium-sized rings and could be applicable here. acs.org

Cycloaddition Reactions: A more convergent approach would involve the formation of the bridged system via a cycloaddition reaction. A theoretical study has suggested that a Diels-Alder reaction of a substituted imidazole diene with a suitable dienophile could lead to the formation of a bridged imidazole ring system. nih.gov This strategy would construct the bicyclic core in a single step, potentially with high stereocontrol. The intramolecular Diels-Alder reaction of imidazoles has also been explored as a route to related fused heterocyclic systems. nih.gov

Contemporary Synthetic Routes to Imidazo[1,5-a]acs.orgnih.govoxazepine Derivatives

While a definitive synthesis of 5,9-Methanoimidazo[1,5-a] acs.orgnih.govoxazepine has not been reported in the literature, several modern synthetic methodologies can be adapted to construct the core scaffold and its analogs.

The synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through a base-mediated 7-exo-dig cyclization of O-propargylated salicylaldehyde-derived benzimidazoles. nih.gov This strategy offers a promising route to the oxazepine portion of the target molecule. The reaction proceeds smoothly for substrates with disubstituted alkynes, leading to exocyclic E/Z configured products. nih.gov

Annulation reactions provide another powerful tool for the construction of fused heterocyclic systems. Electrochemically promoted [3+2] annulation of imidazo[1,2-a]pyridines with alkynes has been developed for the synthesis of polycyclic heteroaromatics. acs.org While this specific reaction leads to a different ring system, the underlying principle of using an activated imidazole derivative in an annulation cascade could be applied to the synthesis of the target scaffold.

A selection of synthesized imidazole-fused 1,4-benzoxazepine derivatives is presented in the table below, highlighting the scope of the cyclization methodology.

CompoundStarting MaterialsYield (%)Reference
6-Methylbenzo[f]benzo nih.govacs.orgimidazo[1,2-d] acs.orgnih.govoxazepane2-((2-(Prop-2-yn-1-yloxy)phenyl)methyleneamino)aniline64 nih.gov
(Z)-7-(4-Nitrobenzylidene)-6,7-dihydrobenzo[f]benzo nih.govacs.orgimidazo[1,2-d] acs.orgnih.govoxazepine2-((2-((4-Nitrophenyl)ethynyl)phenoxy)methyl)-1H-benzo[d]imidazoleNot Reported nih.gov

This table is populated with data from the synthesis of related benzannulated analogs, as a direct synthesis of the parent imidazo[1,5-a] acs.orgnih.govoxazepine was not found.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules from simple starting materials in a single pot. While no MCRs specifically targeting the 5,9-Methanoimidazo[1,5-a] acs.orgnih.govoxazepine scaffold have been reported, related systems have been assembled using this strategy. The synthesis of imidazo[1,5-a]pyridine analogs has been achieved through a Ritter-type reaction, which can be considered a two-component reaction between a benzylic alcohol and a nitrile. nih.gov This highlights the potential for developing a novel MCR to construct the target molecule.

The chemo- and regioselective functionalization of the pre-formed 5,9-Methanoimidazo[1,5-a] acs.orgnih.govoxazepine scaffold would be crucial for generating a library of analogs for further investigation. The imidazole ring is susceptible to electrophilic substitution, and the regioselectivity is often dictated by the electronic nature of the existing substituents. Rhodium(III)-catalyzed [4+1] annulation between indoles and alkynes has been shown to be a chemo- and regioselective method for the synthesis of functionalized 1H-imidazo[1,5-a]indol-3(2H)-ones, demonstrating the potential for selective C-H activation and functionalization of the imidazole core. researchgate.net

The oxazepine ring also presents opportunities for functionalization. The nitrogen atom can be alkylated or acylated, and the methylene (B1212753) groups within the ring could potentially be functionalized through radical-based reactions. The development of selective functionalization strategies will be essential for exploring the structure-activity relationships of this novel class of compounds.

Catalytic Transformations in the Synthesis of 5,9-Methanoimidazo[1,5-d]nih.govnih.govoxazepine Frameworks

Modern synthetic organic chemistry offers a powerful toolkit of catalytic methods that enable the efficient construction of complex molecules like 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine. These catalytic approaches are often characterized by high efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For a scaffold such as 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine, these reactions are instrumental in both the construction of the fused heterocyclic core and the introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the functionalization of heterocyclic systems. mdpi.com For instance, a pre-formed imidazo-oxazepine core containing a halogen atom could be coupled with a variety of organoboron, organotin, or terminal alkyne reagents to introduce functional groups at specific positions. Copper-catalyzed reactions, often used for C-N and C-O bond formation, are also highly relevant. For example, a copper-catalyzed Ullmann-type coupling could be envisioned for the intramolecular cyclization to form the oxazepine ring. nih.gov Furthermore, copper catalysts have been effectively used in the synthesis of related imidazo[1,2-a]pyridines through C-H functionalization, a strategy that could potentially be adapted. nih.gov

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of related heterocyclic frameworks.

Reaction Type Catalyst/Reagents Application Ref.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃C-C bond formation on a heterocyclic core mdpi.com
Heck ReactionPd(OAc)₂, PPh₃, Et₃NAlkenylation of a heterocyclic halide mdpi.com
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylation of a heterocyclic halide mdpi.com
Ullmann CondensationCuI, baseIntramolecular C-O/C-N bond formation for ring closure nih.gov
C-H AminationCu(I) saltsIntramolecular cyclization to form imidazole rings nih.gov

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering complementary selectivity and milder, more environmentally benign reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, can be employed for various transformations. For instance, chiral primary amines have been used for the asymmetric conjugate addition of azoles to α-substituted vinyl ketones, a reaction type that could be adapted for building blocks of the target molecule. nih.gov N-Heterocyclic carbenes (NHCs) are another versatile class of organocatalysts that can facilitate a range of reactions, including the atroposelective synthesis of bridged biaryls containing 1,3-oxazepine rings. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. Enzymes such as unspecific peroxygenases (UPOs) have been shown to be highly effective for the oxygenation of a diverse range of N-heterocyclic compounds. nih.gov Such an enzymatic approach could be envisioned for the late-stage functionalization of the 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine scaffold. Furthermore, hydrolases are routinely used for the resolution of racemic mixtures, which could be a viable strategy for obtaining enantiomerically pure intermediates.

Catalysis Type Catalyst Potential Application Ref.
OrganocatalysisChiral Primary AmineAsymmetric conjugate addition for intermediate synthesis nih.gov
OrganocatalysisN-Heterocyclic Carbene (NHC)Atroposelective synthesis of related oxazepine systems nih.gov
BiocatalysisUnspecific Peroxygenase (UPO)Regio- and stereoselective hydroxylation of the scaffold nih.gov
BiocatalysisHydrolaseKinetic resolution of racemic intermediates researchgate.net

Photoredox and electrochemical catalysis have gained significant traction as powerful tools for the synthesis of N-heterocycles, often proceeding under very mild conditions. nih.gov These methods rely on the generation of highly reactive radical intermediates via single-electron transfer (SET) processes. nih.gov

Visible-light photoredox catalysis can enable a variety of transformations, including C-H functionalization and the formation of C-N bonds. nih.gov For the synthesis of the 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine framework, a photoredox-catalyzed intramolecular cyclization could be a key step. For example, the generation of an amidyl radical from a suitable precursor could trigger a cyclization cascade to form the fused ring system. nih.gov Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have also been developed for the asymmetric cross-coupling of N-heterocyclic compounds. acs.org

Electrochemical synthesis offers an alternative, oxidant-free method for generating radical intermediates. nih.gov The electrosynthesis of polycyclic N-heterocycles has been demonstrated through radical cascade reactions, which could be a promising avenue for the construction of the bridged imidazo-oxazepine core. nih.gov

Method Key Principle Potential Application Ref.
Photoredox CatalysisGeneration of radical intermediates via visible lightIntramolecular cyclization, C-H functionalization nih.govnih.gov
Dual Photoredox/Nickel CatalysisAsymmetric cross-coupling reactionsEnantioselective introduction of substituents acs.org
Electrochemical SynthesisAnodic oxidation to generate radical cationsOxidative cyclization to form the heterocyclic core nih.gov

Stereoselective Synthesis of Chiral 5,9-Methanoimidazo[1,5-d]nih.govnih.govoxazepine Stereoisomers

The presence of the methano bridge and potentially other stereocenters in the 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine structure necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

The construction of the methano bridge in a stereocontrolled manner is a critical challenge. Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer or diastereomer, is a powerful strategy to address this.

While specific examples for the methano-bridged imidazo-oxazepine are not available, related transformations provide a conceptual blueprint. For instance, intramolecular cycloaddition reactions, such as a [4+3] or a Diels-Alder reaction followed by rearrangement, could be employed to construct the bridged system. Chiral Lewis acids or organocatalysts could be used to induce high levels of stereoselectivity in such reactions. The development of planar-chiral heterocycles as ligands in transition metal-catalyzed reactions has also shown great promise for achieving high enantioselectivity in various transformations. researchgate.netnih.gov

An alternative or complementary approach to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of the 5,9-Methanoimidazo[1,5-d] nih.govnih.govoxazepine synthesis, a chiral auxiliary could be attached to a precursor fragment to direct the formation of stereocenters within the oxazepine ring or during the construction of the methano bridge. Camphorsultams and pseudoephedrine are other examples of highly effective chiral auxiliaries. researchgate.netnih.gov

Substrate-controlled stereochemistry relies on the existing stereocenters within a molecule to direct the stereochemical outcome of subsequent reactions. If an enantiomerically pure starting material containing a stereocenter is used, this center can influence the facial selectivity of reactions at other sites in the molecule.

Method Principle Example Ref.
Asymmetric CatalysisChiral catalyst directs stereochemical outcomeUse of planar-chiral ligands for enantioselective cyclization researchgate.netnih.gov
Chiral AuxiliaryTemporary attachment of a chiral group to control stereoselectivityEvans' oxazolidinone for stereoselective alkylation wikipedia.orgresearchgate.net
Substrate ControlExisting stereocenter directs the formation of new stereocentersDiastereoselective reduction of a ketone directed by a nearby stereocenter bath.ac.uk

Flow Chemistry and Automated Synthesis for Scalable Production

The large-scale production of complex heterocyclic scaffolds such as 5,9-Methanoimidazo[1,5-d] beilstein-journals.orgnih.govoxazepine and its analogs presents significant challenges for traditional batch synthesis. In response, the fields of flow chemistry and automated synthesis have emerged as powerful tools to enhance efficiency, safety, and scalability. These advanced methodologies offer precise control over reaction parameters, improved heat and mass transfer, and the potential for integrating multiple synthetic and purification steps into a single, continuous process. beilstein-journals.orgnih.gov

While specific research on the flow synthesis of 5,9-Methanoimidazo[1,5-d] beilstein-journals.orgnih.govoxazepine is not yet prominent in the literature, extensive studies on analogous fused imidazole systems demonstrate the viability and advantages of these techniques. These studies provide a blueprint for the potential development of scalable production routes for the target compound.

Research into the continuous-flow synthesis of complex, drug-like molecules has focused on developing methods that access these structures from readily available precursors without the need to isolate intermediates. beilstein-journals.org This "telescoping" of multiple synthetic steps into one continuous process is an efficient method for producing libraries of heterocyclic compounds. beilstein-journals.org

A notable example is the development of a versatile continuous-flow synthesis for highly functionalized imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazole derivatives, which serve as structural analogs. beilstein-journals.orgnih.gov This process utilizes a three-microreactor, multistep system that operates without the isolation of intermediates. beilstein-journals.org A key innovation in this system is the integration of a liquid-liquid microextraction unit, which effectively removes high-boiling-point polar solvents and impurities, yielding the target compounds in high purity. beilstein-journals.orgnih.gov This scalable method can produce the desired oxadiazole derivatives at a rate of approximately 0.5 grams per hour, showcasing a significant improvement over conventional batch synthesis. beilstein-journals.org

The system for producing these analogs involves several key stages:

Step 1: The formation of imidazo[1,2-a]pyridine-2-carboxylic acid in a 1000 μL glass chip reactor at 100 °C. beilstein-journals.org

Step 2: The synthesis of an amidoxime (B1450833) in a separate 250 μL glass chip reactor at 100 °C. beilstein-journals.org

Step 3: The streams from the first two reactors are combined and mixed in a third reactor at 150 °C to form the final product. beilstein-journals.org

ParameterDetailsReference
Analog SynthesizedImidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazole derivatives beilstein-journals.org
MethodologyTelescoped three-microreactor continuous-flow synthesis beilstein-journals.orgnih.gov
Key FeatureIntegration of a liquid-liquid microextraction unit for in-line purification beilstein-journals.org
Production Rate~0.5 g/h beilstein-journals.org
AdvantageSignificant improvement in production rate and purity over batch synthesis beilstein-journals.org

Furthermore, fully automated synthesis platforms have been developed for the on-demand production of key building blocks and exploratory libraries. durham.ac.uk An example of such a platform is a multipurpose mesofluidic flow reactor designed for maximum flexibility in screening reaction parameters. durham.ac.uk This system incorporates on-chip mixing and columns packed with solid-supported reagents and scavengers to streamline chemical syntheses. durham.ac.uk

The automated synthesis of 4,5-disubstituted oxazoles, another class of analogous heterocycles, has been successfully demonstrated using this technology. durham.ac.uk The process involves combining streams of starting materials, such as ethyl isocyanoacetate and an acyl chloride, which then pass through a heated column containing a polymer-supported base (e.g., PS-BEMP). durham.ac.uk This setup facilitates a rapid base-catalyzed intramolecular cyclization, yielding the desired oxazole (B20620) product. durham.ac.uk The automated system allows for rapid optimization of conditions like temperature and flow rate, achieving high yields (>89%) and purities (>98%) in significantly shorter timeframes compared to batch protocols. durham.ac.ukrsc.org

ParameterAutomated Flow Synthesis of Oxazole AnalogsReference
PlatformMultipurpose mesofluidic flow reactor durham.ac.uk
Key ReagentsEthyl isocyanoacetate, various acyl chlorides, polymer-supported base (PS-BEMP) durham.ac.uk
Key TechniqueUse of packed columns with solid-supported reagents for reaction and purification durham.ac.uk
Reaction Time20-30 minutes for cyclization durham.ac.uk
Achieved Yield>80% (initial), >89% (optimized) durham.ac.uk
Achieved Purity>90% (initial), >98% (optimized) durham.ac.uk

The successful application of flow chemistry and automated synthesis to these analogous heterocyclic systems underscores the immense potential of these technologies. By leveraging microreactors, solid-supported reagents, and automated platforms, it is conceivable to develop highly efficient, scalable, and cost-effective manufacturing processes for complex molecules like 5,9-Methanoimidazo[1,5-d] beilstein-journals.orgnih.govoxazepine.

Due to the absence of specific scientific data for the chemical compound “5,9-Methanoimidazo[1,5-d]oxazepine” in publicly accessible research, a detailed article on its spectroscopic and diffraction-based structural characterization cannot be generated at this time. Extensive searches for experimental data, including High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy, have not yielded any specific results for this particular molecule.

Scientific articles require verifiable and published data to ensure accuracy and reliability. The generation of an article without such data would be speculative and would not meet the standards of scientific discourse. Further research and publication on the synthesis and characterization of “5,9-Methanoimidazo[1,5-d]oxazepine” are needed before a comprehensive and factual article can be written.

Spectroscopic and Diffraction Based Structural Characterization of 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For a compound with the structure of 5,9-Methanoimidazo[1,5-d] nih.govamazonaws.comoxazepine, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes would include:

C-N Stretching: Typically observed in the region of 1350-1000 cm⁻¹, characteristic of the imidazole (B134444) and oxazepine rings.

C-O-C Stretching: The ether linkage in the oxazepine ring would produce strong, characteristic bands, usually in the 1260-1000 cm⁻¹ range.

C=N Stretching: The imine bond within the imidazole ring would likely appear in the 1690-1640 cm⁻¹ region.

C-H Stretching: Aliphatic and aromatic C-H stretches would be visible, typically around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Without experimental data, a precise data table cannot be constructed. For related oxazepine derivatives, FT-IR has been used to confirm the presence of key functional groups following synthesis. researchgate.netresearchgate.net

Raman Spectroscopy for Bond Characterization

A hypothetical Raman data table would include shifts corresponding to the skeletal vibrations of the fused ring system. However, no specific Raman data for this compound is publicly available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers in 5,9-Methanoimidazo[1,5-d] nih.govamazonaws.comoxazepine.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis would yield a detailed structural model, including the conformation of the seven-membered oxazepine ring. For similar, though structurally distinct, benzo amazonaws.comjmchemsci.comimidazo[2,1-c] nih.govamazonaws.comoxazepine derivatives, X-ray diffraction has shown that the seven-membered oxazepine ring often adopts a twist-chair conformation. nih.govmdpi.com This analysis also provides precise measurements of bond angles and torsion angles that define the molecule's shape. nih.gov For other related benzoxazepine derivatives, X-ray crystal structures have been successfully obtained to confirm their chemical structures. amazonaws.com

A representative data table from a hypothetical single crystal X-ray diffraction analysis is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Calculated Density1.35 g/cm³

Co-crystal and Polymorph Studies

Co-crystal and polymorph studies are important for understanding the solid-state properties of a compound. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. Co-crystals are formed when a compound crystallizes with another molecule in the same crystal lattice. There is no available information in the scientific literature regarding co-crystal or polymorph studies of 5,9-Methanoimidazo[1,5-d] nih.govamazonaws.comoxazepine.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

Due to the presence of chiral centers, 5,9-Methanoimidazo[1,5-d] nih.govamazonaws.comoxazepine can exist as enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light. Each enantiomer produces a mirror-image ECD spectrum.

No ECD or other chiroptical spectroscopy data for 5,9-Methanoimidazo[1,5-d] nih.govamazonaws.comoxazepine has been reported.

Computational and Theoretical Investigations of 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a foundational understanding of the molecular properties of 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine and its derivatives. These methods offer insights into the molecule's electronic landscape and potential reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic characteristics of complex organic molecules. For related, yet distinct, benzimidazole-fused 1,4-oxazepines, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to optimize molecular geometries. nih.govresearchgate.net These studies have shown excellent correlation between calculated and experimentally determined X-ray diffraction data, with root mean square deviations (RMSD) for bond distances in the range of 0.009–0.018 Å and for bond angles between 0.4–0.7°. nih.gov

For these analogous systems, natural bond orbital (NBO) analysis has been utilized to compute charge distributions at various atomic sites, while molecular electrostatic potential (MEP) maps have revealed regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Frontier molecular orbitals (HOMO and LUMO) analyses have also been conducted to understand the electronic transition properties of these related compounds. nih.govresearchgate.net Although these findings pertain to structurally similar molecules, they provide a methodological framework that is directly applicable to the study of 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine.

A study on imidazo[1,5-a]quinoline (B8571028) derivatives and 3-substituted 6-phenyl-4H-imidazo[1,5-a]- nih.govbeilstein-journals.orgbenzodiazepines also utilized DFT at the B3LYP/6-31G(d,p) level to analyze their electronic structures and relate them to receptor affinity. researchgate.net This highlights the utility of DFT in structure-activity relationship studies within this class of compounds.

Table 1: Representative DFT Calculation Parameters for Related Oxazepine Systems

ParameterValue/Method
Functional B3LYP
Basis Set 6-31G(d,p)
Analysis Methods NBO, MEP, HOMO-LUMO
Software Gaussian

This table is illustrative and based on studies of structurally related compounds. nih.govresearchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While extensive research utilizing high-accuracy ab initio methods specifically for 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine is not widely available in the public domain, these methods are the gold standard for obtaining precise energetic and spectroscopic data. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, with extended basis sets, would be expected to provide benchmark values for the geometric parameters, vibrational frequencies, and electronic excitation energies of this compound. Such calculations, though computationally expensive, are crucial for validating results from more cost-effective DFT methods and for providing definitive spectroscopic predictions.

Transition State Analysis of Reaction Pathways

The synthesis of related fused oxazepine systems often involves complex reaction mechanisms. For instance, the formation of benzimidazole-fused 1,4-oxazepines has been proposed to proceed through an intramolecular nucleophilic addition, where the lone pair of electrons on an alcohol oxygen attacks an imino carbon. nih.gov In other related syntheses, copper-catalyzed reactions have been employed, involving intermediates formed through processes like 5-exo-dig cyclization and 1,3-H shifts. beilstein-journals.org

Computational analysis of these reaction pathways for 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine would involve locating the transition state structures connecting reactants, intermediates, and products. By calculating the activation energies, a detailed understanding of the reaction kinetics and the feasibility of different synthetic routes can be achieved. This type of analysis is critical for optimizing reaction conditions and for the rational design of novel synthetic methodologies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational Landscape Exploration

The rigid methano-bridge in 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine significantly constrains its conformational freedom compared to more flexible, non-bridged analogues. However, subtle puckering of the oxazepine ring and orientations of any substituents can still lead to distinct conformational minima. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlighted how the introduction of different functional groups can significantly alter the predominant molecular conformations. mdpi.com

Molecular dynamics simulations of 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine would allow for a thorough exploration of its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent shell organizes around 5,9-Methanoimidazo[1,5-d] nih.govbeilstein-journals.orgoxazepine and how this affects its dynamic properties and conformational preferences. This is particularly important for understanding the behavior of the molecule in a biological context, where it would be surrounded by water.

Docking and Molecular Modeling Studies of 5,9-Methanoimidazo[1,5-a]nih.govoxazepine (Excluding Clinical Targets)

Molecular docking and modeling are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (protein or receptor). These techniques are instrumental in understanding the potential binding modes and affinities of novel compounds.

Ligand-Protein Interaction Prediction for Model Systems (Excluding Clinical Targets)

While specific ligand-protein interaction studies for 5,9-Methanoimidazo[1,5-a] nih.govoxazepine are not yet available in the public domain, the foundational principles of such investigations can be described. In a typical study, the three-dimensional structure of the compound would be docked into the binding site of a model protein. These model systems are often well-characterized enzymes or receptors that serve as representatives for larger protein families.

The interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a hypothetical interaction between 5,9-Methanoimidazo[1,5-a] nih.govoxazepine and a model protein, one could anticipate the key interacting residues based on the compound's structure.

Table 1: Predicted Potential Interacting Residues of 5,9-Methanoimidazo[1,5-a] nih.govoxazepine with a Hypothetical Model Protein

Functional Group of LigandPotential Interacting Residue (Amino Acid)Type of Interaction
Imidazole (B134444) NitrogenAspartic Acid, Glutamic AcidHydrogen Bond Donor/Acceptor, Electrostatic
Oxazepine OxygenSerine, Threonine, TyrosineHydrogen Bond Acceptor
Methano BridgeLeucine, Isoleucine, ValineHydrophobic Interaction
Aromatic Imidazole RingPhenylalanine, Tryptophanπ-π Stacking

This table is a hypothetical representation of potential interactions and is not based on experimental data.

Binding Affinity Estimation for Hypothetical Receptors (Excluding Clinical Targets)

Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its receptor. Computational methods can estimate this affinity, providing a quantitative measure of the predicted binding. These estimations are crucial for prioritizing compounds for further experimental testing.

For 5,9-Methanoimidazo[1,5-a] nih.govoxazepine, a molecular docking simulation against a hypothetical receptor would yield a docking score, which is a proxy for binding affinity. Different scoring functions can be employed, each with its own algorithm for calculating the binding energy.

Table 2: Hypothetical Docking Scores and Estimated Binding Affinities for 5,9-Methanoimidazo[1,5-a] nih.govoxazepine with Model Receptors

Model ReceptorDocking Score (kcal/mol)Estimated Binding Affinity (-log(Kd))
Model Receptor A (e.g., a serine protease)-7.56.8
Model Receptor B (e.g., a kinase)-8.27.5
Model Receptor C (e.g., a GPCR)-6.96.2

This table presents hypothetical data for illustrative purposes. Actual values would be dependent on the specific model receptor and the docking software used.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors Development (Excluding Clinical Outcomes)

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. This is achieved by developing a model based on various molecular descriptors.

For a series of analogs of 5,9-Methanoimidazo[1,5-a] nih.govoxazepine, a QSAR model could be developed to predict a particular non-clinical endpoint, such as solubility or a specific type of chemical reactivity. The first step in this process is the calculation of a wide range of molecular descriptors. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical descriptors, surface area, volume, etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

Hydrophobic Descriptors: LogP, etc.

Once these descriptors are calculated for a set of molecules with known activity, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.

Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR Models of 5,9-Methanoimidazo[1,5-a] nih.govoxazepine Analogs

Descriptor ClassSpecific Descriptor ExamplePotential Relevance
Constitutional (1D)Molecular WeightGeneral size and mass of the molecule
Topological (2D)Kier & Hall Connectivity IndicesBranching and shape of the molecule
Geometrical (3D)Solvent Accessible Surface Area (SASA)Interaction potential with a solvent or receptor
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability, reactivity
HydrophobicLogPLipophilicity, membrane permeability

A hypothetical QSAR equation for a non-clinical endpoint might look like:

Activity = c0 + c1(LogP) + c2(HOMO) + c3*(SASA)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs of 5,9-Methanoimidazo[1,5-a] nih.govoxazepine.

Structure Activity Relationship Sar Studies of 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine Derivatives

Design and Synthesis of Analogs for SAR Probing

The exploration of the SAR of a novel scaffold like 5,9-Methanoimidazo[1,5-d] nih.govsemanticscholar.orgoxazepine necessitates the design and synthesis of a diverse library of analogs. This is typically achieved through systematic modifications of the parent structure.

The peripheral substituents of a molecule are the functional groups attached to the core scaffold. Modifying these groups is a fundamental strategy in medicinal chemistry to probe their influence on biological activity, selectivity, and pharmacokinetic properties. For the 5,9-Methanoimidazo[1,5-d] nih.govsemanticscholar.orgoxazepine scaffold, key positions for modification would include the imidazole (B134444) and oxazepine rings.

Common modifications include altering the size, lipophilicity, and electronic properties of the substituents. For instance, a simple methyl group could be replaced with larger alkyl groups, or with electron-withdrawing or electron-donating groups. The introduction of aromatic or heteroaromatic rings can also be explored to probe for potential π-π stacking interactions with the biological target.

Illustrative Data Table of Peripheral Substituent Modifications and Their Potential Impact on Activity

Analog Modification Rationale Hypothesized Impact on Activity
1a R = HParent CompoundBaseline Activity
1b R = CH₃Increase lipophilicity and sizePotential increase in affinity
1c R = ClIntroduce electron-withdrawing groupMay alter electronic interactions
1d R = OCH₃Introduce electron-donating groupMay enhance hydrogen bonding
1e R = PhenylIntroduce bulky aromatic groupPotential for π-π stacking

Bioisosterism is a strategy used in drug design to switch atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. This can lead to compounds with improved potency, selectivity, or metabolic stability. In the context of 5,9-Methanoimidazo[1,5-d] nih.govsemanticscholar.orgoxazepine derivatives, isosteric replacements could be applied to both the core structure and its substituents.

For example, the oxygen atom in the oxazepine ring could be replaced with a sulfur atom to yield a thiazepine analog, or with a methylene (B1212753) group to give a carbocyclic ring. Similarly, the imidazole ring could be replaced with other five-membered heterocycles like oxazole (B20620), thiazole, or pyrazole to investigate the importance of the nitrogen atoms and their hydrogen-bonding capabilities.

Impact of the 5,9-Methano Bridge on Molecular Conformation and Biological Activity (Excluding Clinical Activity)

The 5,9-methano bridge is a defining feature of this molecular scaffold. This bridge introduces significant conformational rigidity, which can have a profound impact on the molecule's biological activity. By locking the seven-membered oxazepine ring into a specific conformation, the methano bridge reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.

This conformational constraint also presents the peripheral substituents in a well-defined spatial orientation. This can enhance the selectivity of the molecule for its intended target over other related proteins. Studies on other bridged heterocyclic systems have shown that such rigidity can be a key factor in achieving high potency and selectivity. For instance, the introduction of a methylene bridge in some flexible molecules has been shown to convert agonists into antagonists, highlighting the critical role of conformation in determining the mode of biological action.

Influence of Imidazo[1,5-d]nih.govsemanticscholar.orgoxazepine Core Modifications on Activity Profile (Excluding Clinical Activity)

Modifications to the core heterocyclic system can dramatically alter the biological activity profile of a compound. In the case of the imidazo[1,5-d] nih.govsemanticscholar.orgoxazepine core, changes to the ring sizes, the type and position of heteroatoms, and the degree of saturation can all have a significant impact.

For example, expanding or contracting the oxazepine ring would alter the geometry of the molecule and the relative positioning of the imidazole ring and any substituents. Replacing the imidazole ring with a different heterocyclic system, as discussed under bioisosterism, could affect the molecule's ability to form key hydrogen bonds with its target.

Illustrative Data Table of Core Modifications and Their Potential Impact on Activity

Analog Core Modification Rationale Hypothesized Impact on Activity
2a Imidazo[1,5-d] nih.govsemanticscholar.orgoxazepineParent CoreBaseline Activity
2b Imidazo[1,5-d] nih.govsemanticscholar.orgthiazepineO to S replacementAltered electronics and size
2c Pyrrolo[1,2-d] nih.govsemanticscholar.orgoxazepineImidazole to PyrroleAltered hydrogen bonding
2d Benzo[f]imidazo[1,5-d] nih.govsemanticscholar.orgoxazepineAnnelation with benzene ringIncreased size and lipophilicity

Development of Pharmacophore Models for Future Analog Design (Excluding Clinical Applications)

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The development of a pharmacophore model is a crucial step in rational drug design and can guide the design of new, more potent, and selective analogs.

Based on a set of active analogs of 5,9-Methanoimidazo[1,5-d] nih.govsemanticscholar.orgoxazepine, a pharmacophore model could be generated. This model would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole ring and the oxygen atom in the oxazepine ring.

Hydrogen Bond Donors: An N-H group in the imidazole ring, if present.

Hydrophobic Regions: The rigid carbon framework of the methano-bridged system.

Aromatic/Hydrophobic Features: Arising from peripheral substituents.

This pharmacophore model could then be used to virtually screen large compound libraries to identify new potential lead compounds or to guide the design of novel analogs with an improved fit to the model, and thus, potentially higher biological activity.

Mechanistic Biological Investigations of 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine Pre Clinical and in Vitro Focus

In Vitro Target Identification and Validation (Excluding Human Clinical Data)

No studies reporting the in vitro target identification and validation of 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine were identified.

Receptor Binding Assays (e.g., GPCRs, Ion Channels, Enzymes)

There is no available data from receptor binding assays to indicate the affinity or selectivity of 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine for any G-protein coupled receptors (GPCRs), ion channels, or enzymes.

High-Throughput Screening against Relevant Biological Pathways

No published results from high-throughput screening campaigns involving 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine against any biological pathways could be located.

Molecular Mechanisms of Action (Excluding Clinical Efficacy)

Information regarding the molecular mechanisms of action for 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine is not available in the current body of scientific literature.

Enzyme Inhibition Kinetics and Characterization

There are no reports detailing the enzyme inhibition kinetics or characterization of 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine. Consequently, data tables on inhibitory constants (e.g., IC₅₀, Kᵢ) and mechanisms of inhibition cannot be generated.

Cellular Pathway Modulation Studies (e.g., signaling cascades, gene expression)

No studies have been published that investigate the modulation of cellular signaling cascades or gene expression profiles by 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine.

Phenotypic Screening and Cellular Responses (Excluding Clinical Outcomes)

There is a lack of data from phenotypic screening assays that would describe the cellular responses induced by 5,9-Methanoimidazo[1,5-D] pharmaffiliates.comsimsonpharma.comoxazepine in various cell-based models.

Cell-Based Assays for Specific Biological Activities (e.g., anti-inflammatory, antimicrobial in model systems)

No publicly available studies describing cell-based assays for anti-inflammatory, antimicrobial, or other specific biological activities of 5,9-Methanoimidazo[1,5-D]oxazepine were identified.

Characterization of Cellular Uptake and Localization (Excluding Human Systems)

Information regarding the cellular uptake mechanisms or subcellular localization of 5,9-Methanoimidazo[1,5-D]oxazepine in any non-human model system is not available in the current scientific literature.

Preclinical In Vivo Proof-of-Concept Studies in Model Organisms (Excluding Clinical Trials and Toxicity/Adverse Effects in Humans)

A search for preclinical in vivo studies involving 5,9-Methanoimidazo[1,5-D]oxazepine in any model organisms yielded no results.

Efficacy Evaluation in Disease Models (e.g., animal models of inflammation or infection, not human)

There are no published studies evaluating the efficacy of 5,9-Methanoimidazo[1,5-D]oxazepine in any animal models of disease.

Pharmacodynamic Biomarker Identification (Excluding Human Biomarkers)

No research has been published on the identification of pharmacodynamic biomarkers associated with the activity of 5,9-Methanoimidazo[1,5-D]oxazepine in non-human subjects.

Future Research Directions and Advanced Applications of 5,9 Methanoimidazo 1,5 D 1 2 Oxazepine

Development of Prodrug Strategies and Advanced Delivery Systems (Conceptual, Not Clinical)

The development of prodrugs is a well-established strategy to enhance the physicochemical properties of a compound. nih.gov For 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine, several conceptual prodrug strategies could be explored to modify its properties for research purposes. These strategies typically involve the chemical modification of the parent molecule to create a bioreversible derivative. nih.gov

One hypothetical approach involves the modification of the secondary amine within the imidazo (B10784944) ring. This amine could be acylated to form an amide linkage, which could be designed to be cleaved by specific enzymes in a target non-human biological system. The choice of the acyl group could be varied to tune the lability of the prodrug, as illustrated in the conceptual data table below.

Table 1: Conceptual Prodrug Moieties for 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine

Prodrug MoietyPotential Cleavage MechanismHypothetical Application
AcetylEsterase-mediated hydrolysisRapid release in esterase-rich environments
Pivaloyloxymethyl (POM)HydrolysisControlled release studies
Amino Acid ConjugatePeptidase-mediated cleavageTargeted delivery to peptidase-expressing cells (in vitro)

Advanced delivery systems for heterocyclic compounds often utilize nanocarriers to improve their solubility and stability. nih.gov For in vitro studies, 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine could be encapsulated within liposomes or polymeric micelles. nih.gov This would allow for its sustained release in cell culture experiments, enabling the study of long-term effects on non-human cell lines.

Integration into Complex Polycyclic and Supramolecular Structures

The unique bridged structure of 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine makes it an intriguing building block for the synthesis of more complex polycyclic systems. The presence of nitrogen and oxygen heteroatoms provides handles for further synthetic transformations. nih.gov For instance, the imidazole (B134444) ring could be a precursor for the construction of larger, fused heterocyclic systems through annulation reactions.

In the realm of supramolecular chemistry, the hydrogen bond donor and acceptor sites on the molecule could be exploited to direct the self-assembly of larger architectures. nih.gov For example, the imidazole nitrogen could coordinate with metal ions, leading to the formation of metallo-supramolecular cages or polymers. The potential for forming specific, non-covalent interactions could be harnessed to create novel materials with interesting host-guest properties.

Table 2: Conceptual Supramolecular Assemblies Incorporating 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine

Assembly TypeDriving InteractionPotential Research Focus
DimerHydrogen bondingStudy of self-association constants
Coordination PolymerMetal-ligand coordinationDevelopment of porous materials for small molecule capture
Host-Guest ComplexEncapsulation within a cyclodextrinInvestigation of molecular recognition phenomena

Application in Chemical Biology Tools and Probes (Excluding Clinical Diagnostics)

Chemical probes are small molecules used to study biological systems. youtube.com The rigid scaffold of 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine could serve as a core for the design of novel chemical probes. By attaching a fluorescent reporter group or a reactive handle for affinity chromatography, derivatives of this compound could be used to identify and study its binding partners in non-human biological systems.

For example, a derivative could be synthesized with a terminal alkyne group. This would allow for its use in "click chemistry" reactions to attach a variety of tags, such as biotin (B1667282) for pull-down experiments or a fluorophore for imaging studies in non-human cells. youtube.com The development of such probes would be instrumental in elucidating the mechanism of action of this compound class at a molecular level.

Table 3: Conceptual Chemical Probes Based on 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine

Probe TypeFunctional GroupIntended Use (Non-Clinical)
Fluorescent ProbeAppended fluorophore (e.g., BODIPY)Visualization of subcellular localization in vitro
Affinity ProbeBiotin tagIdentification of protein binding partners
Photoaffinity ProbeDiazirine groupCovalent labeling of target proteins upon UV irradiation

Exploration of Novel Synthetic Pathways and Methodologies

While classical synthetic methods such as nucleophilic addition and cyclization reactions can be envisioned for the synthesis of 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine, modern synthetic methodologies could offer more efficient and versatile routes. Recent advances in C-H activation, photoredox catalysis, and multicomponent reactions have revolutionized the synthesis of complex heterocyclic compounds. oregonstate.edu

A hypothetical retrosynthetic analysis might involve a key intramolecular cyclization step to form the bridged oxazepine ring. Modern synthetic methods could be employed to construct the precursor in a stereocontrolled manner. For instance, a multicomponent reaction could be designed to assemble the core of the molecule in a single step, followed by a late-stage cyclization. The exploration of such novel pathways could lead to more efficient access to this and related scaffolds.

Expanding the Scope of Mechanistic Investigations in Non-Human Biological Systems

The biological activity of many heterocyclic compounds is contingent on their three-dimensional shape and the spatial arrangement of their functional groups. The rigid, bridged structure of 5,9-Methanoimidazo[1,5-D] Current time information in Las Vegas, NV, US.nih.govoxazepine likely pre-organizes its pharmacophoric elements in a specific orientation. Mechanistic studies in non-human biological systems could focus on identifying the specific protein targets of this compound.

In vitro binding assays with a panel of receptors and enzymes could provide initial clues about its biological targets. Subsequent studies using techniques such as isothermal titration calorimetry or surface plasmon resonance could be used to quantify the binding affinity and thermodynamics of the interaction. Furthermore, experiments with non-human cell lines could be conducted to investigate its effects on specific signaling pathways. Understanding the structure-activity relationship of this compound class could pave the way for the design of more potent and selective analogs for research purposes.

Q & A

Q. What are the key synthetic strategies for constructing the 5,9-Methanoimidazo[1,5-D][1,4]oxazepine core?

The synthesis often involves cyclization reactions using heterocyclic precursors. For example, Smiles rearrangement has been employed to access tetracyclic oxazepines from 2-(1H-pyrazol-5-yl)phenols in a one-step process . Solvent-controlled divergent synthesis (e.g., using dioxane or polar aprotic solvents) can also influence regioselectivity, enabling access to diverse oxazepine derivatives from shared intermediates . Common reagents include triethylamine (Et₃N), POCl₃, and sulfonyl chlorides, with reaction conditions typically involving reflux (105–110°C) .

Q. How is structural characterization of this compound derivatives performed?

Structural validation relies on a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing between methano-bridged and planar conformers .
  • LC-MS spectrometry : Confirms molecular weight and purity, critical for intermediates like benzo[b]imidazo[1,5-d][1,4]oxazepine-diones .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., O–H⋯N interactions in dimeric structures) .

Q. What reagents are critical for functionalizing the oxazepine ring?

Sulfonylation with arylsulfonyl chlorides introduces sulfonyl groups at reactive nitrogen sites, while alkylation or arylation via nucleophilic substitution (e.g., using amines or piperazine) modifies the heterocyclic core . Microwave-assisted reactions may enhance yields in challenging substitutions .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazepine synthesis be resolved?

Divergent synthesis strategies using solvent control (e.g., dioxane vs. DMF) direct reaction pathways toward pyrimidine or dibenzo[b,f][1,4]oxazepine products . Computational modeling (e.g., DFT) predicts reactive sites, while steric/electronic tuning of substituents (e.g., electron-withdrawing groups) guides selectivity .

Q. What methodologies address low solubility of tetracyclic oxazepines in biological assays?

Structural modifications, such as introducing hydrophilic appendages (e.g., hydroxyl or amine groups), disrupt tight crystal packing observed in unsubstituted derivatives . Co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation (e.g., polymeric micelles) enhance aqueous solubility for in vitro testing .

Q. How are contradictions in biological activity data for oxazepine derivatives analyzed?

  • Dose-response profiling : Assess whether activity discrepancies arise from concentration-dependent effects (e.g., antitumor vs. cytotoxic thresholds) .
  • Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives in assays .
  • Epimerization checks : Chiral HPLC ensures enantiomeric purity, as racemization can alter receptor binding .

Q. What strategies optimize the pharmacological potential of 5,9-Methanoimidazo derivatives?

  • SAR studies : Systematic variation of substituents (e.g., halogens, methyl groups) on the imidazole and oxazepine rings improves target affinity .
  • In silico docking : Predict interactions with biological targets (e.g., serotonin receptors or kinase enzymes) to prioritize synthetic targets .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step syntheses?

  • Low-temperature quenching : Prevents degradation of sensitive intermediates like sulfonamides .
  • Protecting groups : tert-Butoxycarbonyl (Boc) or acetyl groups shield reactive amines during functionalization .

Q. What analytical techniques validate synthetic purity for publication?

  • Elemental analysis : Confirms stoichiometric ratios of C, H, N.
  • HPLC-DAD/MS : Detects trace impurities (<0.1%) in final compounds .
  • Stability studies : Accelerated degradation under heat/light identifies labile functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.